BENGHE Foundational & Exploratory

Check Availability & Pricing

Chemical properties and structure of 4-(4-
Chlorophenoxy)-3-fluorobenzonitrile

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

4-(4-Chlorophenoxy)-3-
Compound Name:

fluorobenzonitrile
CAS No.: 1153105-44-2

Cat. No.: B1461622

Get Quote

Technical Guide: 4-(4-Chlorophenoxy)-3-
fluorobenzonitrile

Chemical Identity, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

4-(4-Chlorophenoxy)-3-fluorobenzonitrile (CAS 1153105-44-2) is a specialized diaryl ether
intermediate critical to the development of next-generation pharmaceuticals and
agrochemicals. Structurally characterized by an electron-deficient benzonitrile core substituted
with a fluorine atom and a 4-chlorophenoxy moiety, this compound serves as a versatile
scaffold for Nucleophilic Aromatic Substitution (

) and biaryl ether synthesis.

Its primary utility lies in drug discovery, specifically as a key building block for YAP/TAZ-TEAD
protein-protein interaction inhibitors (oncology) and Tolfenpyrad analogs (anthelmintics). This
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guide provides a comprehensive technical analysis of its properties, validated synthetic

protocols, and mechanistic applications.

Chemical Identity & Physicochemical Properties[1]

[21[3][4][5][6][71[8][9]
Nomenclature & ldentifiers

Attribute

Details

IUPAC Name

4-(4-Chlorophenoxy)-3-fluorobenzonitrile

CAS Registry Number

1153105-44-2

Molecular Formula

Molecular Weight 247.65 g/mol

SMILES Clclcce(Oc2cec(C#N)cc2F)ccl
Unique identifier required for database

InChl Key

integration.[1]

Physical Properties

Property

Value / Observation Source/Note

Physical State

Colorless oil to off-white low- ) ]
) ) Experimental observation [1]
melting solid

6575 °C (Predicted); Oilat RT  Depends on

Melting Point . L
(Crude) purity/crystallization
Soluble in DMSO, DMF,

Solubility EtOAc, DCM,; Insoluble in Lipophilic nature
Water

LogP ~3.7-3.9 Predicted [1]
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Synthetic Methodology

The synthesis of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile relies on a regioselective
Nucleophilic Aromatic Substitution (

). The reaction utilizes the electronic directing effects of the nitrile group to ensure substitution
occurs exclusively at the 4-position.

Reaction Mechanism

The starting material, 3,4-difluorobenzonitrile, contains two fluorine atoms. The nitrile group (

) is a strong electron-withdrawing group (EWG).

e Activation: The

group activates the para-fluorine (C4) and ortho-fluorine (C3) towards nucleophilic attack.

o Regioselectivity: The para-position is significantly more electrophilic due to resonance
stabilization of the Meisenheimer complex intermediate. Consequently, the 4-
chlorophenoxide nucleophile attacks C4, displacing the fluoride ion.

¢ Result: Retention of the C3-fluorine atom, yielding the target 3-fluoro-4-phenoxy structure.

Validated Experimental Protocol

Objective: Synthesis of 4-(4-Chlorophenoxy)-3-fluorobenzonitrile on a gram scale.

Reagents:

3,4-Difluorobenzonitrile (1.0 equiv)

4-Chlorophenol (1.1 equiv)

Potassium Carbonate (

) (1.5 - 2.0 equiv)

Solvent: N,N-Dimethylformamide (DMF) or DMSO (Anhydrous)
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Step-by-Step Procedure:

e Preparation: Charge a flame-dried round-bottom flask with 4-chlorophenol (1.1 equiv) and
anhydrous DMF (0.5 M concentration).

e Deprotonation: Add

(1.5 equiv) and stir at room temperature for 15 minutes to generate the potassium phenoxide
in situ.

o Addition: Add 3,4-difluorobenzonitrile (1.0 equiv) dropwise to the mixture.

o Reaction: Heat the reaction mixture to 80—100 °C for 4—6 hours. Monitor progress via TLC
(20% EtOAc/Hexanes) or LC-MS.

o Work-up:
o Cool to room temperature.[2][3][4]
o Dilute with water (5x reaction volume) and extract with Ethyl Acetate (3x).

o Wash combined organic layers with 1N NaOH (to remove excess phenol), water, and
brine.

o Dry over anhydrous
, filter, and concentrate in vacuo.
« Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0%

20% EtOAc in Hexanes) to yield the product as a colorless oil or white solid.

Mechanistic Visualization
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Figure 1: Mechanistic pathway for the regioselective

synthesis of the target compound.

Analytical Characterization

To validate the identity of the synthesized compound, compare spectral data against the
following standard values [1]:

e NMR (400 MHz,
):
o 7.48 (d,
Hz, 1H, Ar-H)
o 7.40 —7.35 (m, 3H, Ar-H)
o 7.00 —6.96 (m, 3H, Ar-H)

o Interpretation: The splitting pattern confirms the 1,2,4-substitution on the benzonitrile ring
and the 1,4-substitution on the chlorophenoxy ring.

e LC-MS:
o Calculated Mass: 247.65

o Observed:

[5]
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Applications in Drug Development

This molecule is not merely an intermediate; it is a pharmacophore scaffold used in high-value
therapeutic programs.

Oncology: YAPITAZ-TEAD Inhibitors

The Hippo signaling pathway is a major target in cancer research. Hyperactivation of YAP/TAZ
transcriptional co-activators drives tumor growth.

e Role: The 4-phenoxy-3-fluorobenzonitrile motif mimics the hydrophobic interactions required
to disrupt the protein-protein interaction (PPI) between YAP/TAZ and TEAD transcription
factors.

e Mechanism: The fluorine atom provides metabolic stability (blocking P450 oxidation) and
induces a dipole that enhances binding affinity in the hydrophobic pocket of TEAD |2, 3].

Parasitology: Tolfenpyrad Analogs

o Target: Mitochondrial Complex I.

« Ultility: In studies optimizing the anthelmintic drug Tolfenpyrad, this diaryl ether scaffold was
identified as a potent inhibitor of Haemonchus contortus development. The 3-fluoro
substitution improves the lipophilicity profile (

) compared to non-fluorinated analogs, enhancing bioavailability [1].

Experimental Workflow: Scaffold Utilization
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Figure 2: Downstream chemical utility of the target intermediate.
Safety & Handling
» Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

 Nitrile Hazard: Metabolically can release cyanide; treat as a potential cyanide source in case
of massive ingestion.

» Handling: Use standard PPE (Nitrile gloves, safety glasses, fume hood).

e Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent
hydrolysis of the nitrile group over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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